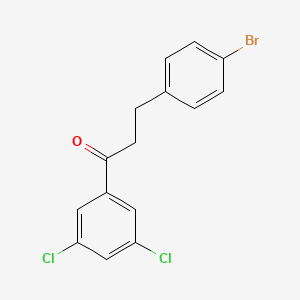

3-(4-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrCl2O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSMUDBQSKWBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview

The most common and effective method to prepare 3-(4-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one is via Friedel-Crafts acylation. This involves the reaction of an acyl chloride or anhydride derivative of 3,5-dichlorophenylpropanoic acid with 4-bromobenzene or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reaction Scheme

- Reactants:

- 3,5-Dichlorophenylpropionyl chloride (or corresponding acid derivative)

- 4-Bromobenzene (or 4-bromophenyl derivative)

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Solvent: Typically dichloromethane (CH2Cl2) or carbon disulfide (CS2)

- Conditions: Anhydrous, controlled temperature (0–25 °C) to avoid polyacylation

Mechanism Highlights

- Formation of an acylium ion from the acyl chloride and AlCl3

- Electrophilic aromatic substitution on the 4-bromophenyl ring

- Quenching with water or dilute acid to release the ketone product

Advantages

- High regioselectivity for para-substituted bromophenyl ring

- Good yields (typically 70–85%) under optimized conditions

- Straightforward purification by recrystallization or chromatography

Alternative Synthetic Routes

Claisen-Schmidt Condensation Followed by Hydrogenation

Some literature suggests a two-step approach involving:

- Step 1: Claisen-Schmidt condensation between 4-bromobenzaldehyde and 3,5-dichloroacetophenone to form an α,β-unsaturated ketone intermediate

- Step 2: Catalytic hydrogenation of the double bond to yield the saturated propanone derivative

This method allows for more control over substitution patterns but requires additional steps and purification.

Cross-Coupling Approaches

Though less common for this specific compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be used to assemble substituted biphenyl ketones by coupling bromophenyl and dichlorophenyl fragments, followed by ketone formation. However, this is more complex and cost-intensive.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | AlCl3 (1.1–1.5 equiv) | Lewis acid catalyst essential for acylation |

| Temperature | 0–25 °C | Lower temperatures reduce side reactions |

| Solvent | CH2Cl2, CS2, or nitrobenzene | Anhydrous solvents preferred |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Workup | Quenching with ice-cold water or dilute acid | Removes catalyst and isolates product |

| Purification | Recrystallization or column chromatography | To achieve high purity |

Research Findings and Data

- Yield: Friedel-Crafts acylation typically affords yields between 70% and 85%, depending on reaction scale and purity of reagents.

- Purity: High purity (>95%) achievable by recrystallization from ethanol or ethyl acetate.

- Characterization: Confirmed by NMR, IR, and mass spectrometry. Key IR bands include C=O stretch near 1680 cm⁻¹ and characteristic aromatic C-Br and C-Cl stretches.

- Molecular Weight: Approximately 358.1 g/mol.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-Dichlorophenylpropionyl chloride + 4-bromobenzene + AlCl3 | Electrophilic aromatic substitution | High yield, straightforward, cost-effective | Requires strict anhydrous conditions, corrosive reagents |

| Claisen-Schmidt + Hydrogenation | 4-Bromobenzaldehyde + 3,5-Dichloroacetophenone + H2 catalyst | Condensation + reduction | Allows structural control | Multi-step, longer reaction time |

| Pd-Catalyzed Cross-Coupling | Halogenated phenyl precursors + Pd catalyst | Coupling reaction | Versatile, can introduce complex substituents | Expensive catalysts, complex setup |

Notes on Industrial and Laboratory Scale Preparation

- In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer, improving yield and purity.

- Careful control of stoichiometry and temperature is critical to minimize polyacylation and side products.

- Handling of AlCl3 requires caution due to its corrosive nature and moisture sensitivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it exhibits significant activity against various bacterial strains and cancer cell lines.

Antimicrobial Activity :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Pseudomonas aeruginosa | 0.30 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Organic Synthesis

In organic chemistry, 3-(4-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various transformations, including oxidation to carboxylic acids or reduction to alcohols .

Biological Studies

The unique halogenated structure of this compound influences its biological interactions. It has been studied for its ability to interact with molecular targets like enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cell lines. The results showed that it induced apoptosis and inhibited cell proliferation, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research article detailed the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The study highlighted its effectiveness in reducing bacterial load in vitro and suggested further investigation into its mechanism of action.

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bromo and chloro groups enhance the binding affinity and specificity of the compound to these targets, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target involved.

Vergleich Mit ähnlichen Verbindungen

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Fun et al., 2012)

- Substituents : 4-Bromophenyl, 4-fluorophenyl, and a pyrazole ring.

- Key Differences : Incorporation of a pyrazole heterocycle introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the target compound.

- Physical Properties: Crystallographic data (Acta Crystallogr. E 2012, 68, o2586) reveal a melting point of 152–154°C, suggesting higher thermal stability than non-heterocyclic analogs.

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (Fun et al., 2012)

- Substituents : Similar to the above but with a butan-1-one chain.

General Trends in Halogenated Derivatives

- Electronic Effects : Bromine (Br) and chlorine (Cl) are electron-withdrawing groups, polarizing the carbonyl group and enhancing reactivity toward nucleophilic attack. Fluorine (F), seen in analogs from , offers smaller steric hindrance but stronger electronegativity.

- Biological Implications : Halogenation often improves metabolic stability and binding affinity in drug candidates, though specific data for the target compound are lacking.

Natural Phenylpropanoids and Lignans

Compounds such as 3-hydroxy-1-(3-methoxy-4-hydroxyphenyl)propan-1-one and 3-hydroxy-1-(3,5-dimethoxy-4-hydroxyphenyl)propan-1-one isolated from Selaginella involvens (Long et al., 2016) provide a contrasting perspective:

- Substituents : Hydroxy (-OH) and methoxy (-OCH₃) groups dominate, replacing halogens.

- Biological Relevance: These natural products exhibit antioxidant and anti-inflammatory activities, attributed to phenolic hydroxyl groups. The absence of halogens in natural analogs underscores the synthetic origin of the target compound.

- Solubility : Polar substituents (e.g., -OH) enhance water solubility, whereas halogenated derivatives like the target compound are likely more lipophilic.

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

3-(4-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one is an aromatic ketone characterized by the presence of bromine and chlorine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H11BrCl2O

- CAS Number : 898761-90-5

Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. The process includes:

- Reacting 4-bromobenzene with 3,5-dichlorobenzoyl chloride.

- Utilizing a Lewis acid catalyst like aluminum chloride (AlCl3).

- Conducting the reaction in an anhydrous solvent such as dichloromethane or chloroform under reflux conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Chalcones , a class of compounds that includes derivatives of this ketone, have shown promising results against various bacterial and fungal strains. Studies suggest that these compounds can disrupt microbial cell membranes and inhibit growth through various mechanisms .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- A study reported that chalcone derivatives can induce apoptosis in cancer cells by activating specific cellular pathways. The presence of halogen substituents like bromine and chlorine enhances the compound's ability to interact with cellular targets .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.

- Reactive Oxygen Species (ROS) : It can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Antifungal Activity : A recent study evaluated the antifungal properties of similar compounds against Candida species. The results indicated that the presence of halogen atoms significantly increased antifungal activity compared to non-halogenated analogs .

- Cytotoxicity Against Cancer Cells : Another investigation demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity .

Data Table: Biological Activity Overview

Q & A

Q. What established synthetic routes are used for 3-(4-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen–Schmidt condensation , where an aromatic ketone reacts with an aldehyde or ketone under basic conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.

- Catalysts : NaOH or KOH as bases promote enolate formation, critical for cross-aldol addition.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-condensation. For analogous structures, yields of ~70–75% are achievable under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm aromatic proton environments.

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying stereochemistry (e.g., dihedral angles between aryl groups) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N percentages (e.g., discrepancies <0.5% indicate high purity) .

Advanced Research Questions

Q. How can contradictions between computational reactivity predictions and experimental data be resolved?

- Multi-model Validation : Combine DFT calculations (e.g., using Gaussian or Discovery Studio) with molecular dynamics to assess steric and electronic effects of bromo/dichloro substituents .

- Experimental Cross-check : Perform kinetic studies under varied conditions (e.g., pH, solvent polarity) to validate computational reaction pathways. For example, bromophenyl groups may exhibit unexpected π-stacking interactions not captured in simulations .

Q. What experimental design considerations are critical for studying the compound’s stability?

- Temperature Control : Continuous cooling (e.g., 4°C) prevents thermal degradation of labile ketone groups during prolonged experiments .

- Sample Handling : Use inert atmospheres (N/Ar) to avoid oxidation of halogenated aromatic rings.

- Degradation Monitoring : Track byproducts via LC-MS over time to identify decomposition pathways (e.g., dehalogenation or hydrolysis) .

Q. How can reaction conditions be optimized to reduce byproduct formation during synthesis?

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor the desired enolate intermediate, reducing poly-condensation byproducts.

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may suppress halogen displacement side reactions.

- Solvent-Free Approaches : Microwave-assisted synthesis reduces reaction time and minimizes solvent-related impurities .

Q. What strategies resolve discrepancies in spectroscopic data for structural confirmation?

- Multi-Technique Cross-Validation : Pair NMR with IR spectroscopy to confirm carbonyl (C=O) stretches (~1700 cm) and UV-Vis for conjugation analysis.

- Reference Analogues : Compare data with structurally similar compounds (e.g., 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one) to identify anomalous signals .

- Crystallographic Refinement : Use single-crystal X-ray data to resolve ambiguities in NOESY or HSQC correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.